APcK110

Catalog No.
S548346
CAS No.
M.F
C20H16FN3O2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APcK110

Product Name

APcK110

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C20H16FN3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)

InChI Key

CAMGZGMEPKFVMF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

APcK110; APcK 110; APcK-110.

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

Description

The exact mass of the compound 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is 349.12265 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

APcK110 is a novel compound characterized as a potent inhibitor of the c-Kit receptor tyrosine kinase, which is implicated in various hematological malignancies, particularly acute myeloid leukemia. Structurally, it belongs to the class of substituted pyrazolo[3,4-b]pyridine derivatives, which are recognized for their diverse biological activities. The compound exhibits significant antiproliferative effects against cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

That enhance its efficacy as an inhibitor. Notably, it participates in electrophilic substitution reactions to form its core structure. The synthesis typically involves the reaction of appropriate alkyl or arylmagnesium halides with specific precursors under controlled conditions to yield high-purity products. The compound's reactivity can be attributed to its functional groups that allow for further derivatization, enhancing its pharmacological profile.

The biological activity of APcK110 has been extensively studied, particularly regarding its impact on acute myeloid leukemia cells. Research indicates that APcK110 effectively inhibits the phosphorylation of key signaling molecules such as AKT and STAT3, which are crucial for cell survival and proliferation. This inhibition leads to apoptosis in cancer cells and significantly reduces their proliferation rates. Studies have shown that APcK110 induces cell cycle arrest at the G1 phase and promotes apoptotic pathways, making it a promising candidate for cancer therapy .

The synthesis of APcK110 involves several steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core:
    • Starting materials are reacted under acidic conditions to form the pyrazolo core.
    • Electrophilic substitution reactions are employed to introduce various substituents.
  • Functionalization:
    • Subsequent reactions with Grignard reagents or other nucleophiles are performed to introduce additional functional groups.
    • Purification is typically achieved through column chromatography.
  • Final Product Isolation:
    • The final compound is isolated and characterized using spectroscopic methods to confirm its structure and purity .

APcK110 has significant potential applications in oncology due to its ability to inhibit c-Kit signaling pathways involved in tumor growth and survival. Its primary application is in the treatment of acute myeloid leukemia, where it may serve as a therapeutic agent either alone or in combination with other drugs. Additionally, its unique mechanism of action may allow for use in other malignancies associated with aberrant c-Kit activity.

Interaction studies have shown that APcK110 selectively binds to the c-Kit receptor, blocking its activation by stem cell factor (SCF). This interaction is critical for inhibiting downstream signaling pathways that promote cell survival and proliferation. Furthermore, studies indicate that APcK110 may also interact with other kinases, although its primary target remains c-Kit .

APcK110 shares structural similarities with several other compounds known for their kinase inhibitory activities. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary TargetUnique Features
AxitinibTyrosine kinase inhibitorVascular endothelial growth factor receptor (VEGFR)Primarily targets angiogenesis
DasatinibMulti-kinase inhibitorBCR-ABL and Src family kinasesBroad spectrum of targets for various cancers
DovitinibTyrosine kinase inhibitorFibroblast growth factor receptor (FGFR)Targets multiple growth factor receptors
APcK110Pyrazolo[3,4-b]pyridine derivativec-KitSelective inhibition of c-Kit with unique apoptotic effects

APcK110's specificity for c-Kit distinguishes it from other inhibitors that may have broader targets but potentially less efficacy in specific malignancies.

Studies in Mastocytosis Cell Line HMC1.2

The HMC1.2 cell line represents a critical model system for APcK110 research, serving as a positive control for KIT inhibitor activity [1]. This cell line is a variant subline of the original HMC1 cell line and harbors dual activating KIT mutations, specifically V560G and D816V mutations, making it an ideal model for studying compounds targeting mutated KIT receptors [2] [3].

In APcK110 studies, HMC1.2 cells demonstrated significant sensitivity to the compound with an IC50 value of 175 nanomolar [4]. The cell line exhibited 80 percent growth inhibition at APcK110 concentrations of 500 nanomolar after 72 hours of treatment [4]. The response pattern in HMC1.2 cells validated APcK110's activity against KIT D816V mutations, which are notoriously resistant to conventional KIT inhibitors such as imatinib [1].

Western blot analysis in HMC1.2 cells revealed dose-dependent inhibition of KIT phosphorylation beginning at concentrations of 50 to 100 nanomolar APcK110 [4]. The compound effectively suppressed downstream signaling pathways, including Signal Transducer and Activator of Transcription 3 and 5 phosphorylation, as well as Akt phosphorylation, indicating comprehensive disruption of KIT-mediated proliferative signals [4].

The HMC1.2 model demonstrated that APcK110 maintained activity against both juxtamembrane and activation loop KIT mutations, representing a significant advantage over first-generation KIT inhibitors [4]. This cell line's response characteristics provided essential validation for APcK110's therapeutic potential in mastocytosis and other KIT-driven malignancies.

Research with AML Cell Lines

APcK110 research extensively utilized two primary acute myeloid leukemia cell lines: OCI/AML3 and OCIM2, both of which lack KIT mutations but express wild-type KIT receptors [4] [5]. These models provided crucial insights into APcK110's activity against wild-type KIT and the importance of stem cell factor responsiveness in determining therapeutic efficacy.

The OCI/AML3 cell line, established from an acute myeloid leukemia patient, demonstrated remarkable sensitivity to APcK110 treatment [4]. Flow cytometric analysis revealed that 15 percent of OCI/AML3 cells expressed CD117 (KIT receptor) [4]. Despite the absence of KIT mutations, these cells exhibited an IC50 of 175 nanomolar for APcK110, identical to the mutated HMC1.2 cells [4]. This unexpected sensitivity was attributed to the cell line's stem cell factor responsiveness and autocrine growth stimulation.

In contrast, the OCIM2 cell line, derived from a patient with erythroleukemia, showed significantly reduced sensitivity to APcK110 [4] [5]. Although 21 percent of OCIM2 cells expressed KIT receptors, growth inhibition did not exceed 25 percent even at the highest tested concentration of 500 nanomolar [4]. This resistance correlated with the cell line's lack of stem cell factor responsiveness, highlighting the importance of ligand-dependent signaling in APcK110 efficacy.

Comparative analysis revealed that both cell lines produced equivalent amounts of stem cell factor (10 picograms per 10^7 cells), yet their responses to APcK110 differed dramatically [4]. Colony formation assays using stem cell factor neutralizing antibodies confirmed that OCI/AML3 growth was stem cell factor-dependent, while OCIM2 cells remained unaffected by stem cell factor modulation [4].

Western immunoblotting studies in OCI/AML3 cells demonstrated dose-dependent inhibition of KIT, Signal Transducer and Activator of Transcription 3, Signal Transducer and Activator of Transcription 5, and Akt phosphorylation at concentrations starting from 50 nanomolar [4]. These findings were subsequently confirmed in primary acute myeloid leukemia samples, validating the cell line model's relevance to human disease [4].

SCF-Responsive vs. SCF-Nonresponsive Cell Models

The distinction between stem cell factor-responsive and non-responsive cellular models emerged as a fundamental determinant of APcK110 efficacy [4] [6]. This classification system provided crucial insights into patient selection criteria and mechanism of action for KIT inhibitor therapy.

Stem cell factor-responsive models, exemplified by the OCI/AML3 cell line, demonstrated several characteristic features [4]. These cells exhibited autocrine growth stimulation through endogenous stem cell factor production and KIT receptor activation [4]. Colony formation assays revealed that stem cell factor neutralizing antibodies significantly inhibited OCI/AML3 proliferation, an effect completely reversed by exogenous stem cell factor addition [4]. Furthermore, exogenous stem cell factor stimulated colony-forming cell proliferation, confirming the growth factor dependence [4].

The stem cell factor-responsive phenotype correlated directly with APcK110 sensitivity [4]. In these models, APcK110 effectively disrupted the autocrine signaling loop by inhibiting KIT receptor function, resulting in profound growth inhibition and apoptosis induction [4]. The compound's activity was enhanced in the presence of stem cell factor, suggesting recruitment of KIT-dependent signaling components that increased inhibitor efficacy [7].

Conversely, stem cell factor-nonresponsive models, represented by the OCIM2 cell line, showed distinct characteristics [4]. Despite producing equivalent amounts of stem cell factor and expressing KIT receptors, these cells did not proliferate in response to exogenous stem cell factor [4]. Colony numbers remained unchanged in the presence of stem cell factor neutralizing antibodies, and no growth stimulation occurred with stem cell factor addition [4].

The mechanistic basis for stem cell factor non-responsiveness in OCIM2 cells remains incompletely understood [4]. Potential explanations include constitutive KIT receptor saturation by surface-bound stem cell factor, defective downstream signaling pathways, or alternative growth factor dependencies that bypass KIT-mediated proliferation [4]. Regardless of the underlying mechanism, these cells demonstrated marked resistance to APcK110, with minimal growth inhibition even at high concentrations [4].

Primary Cell Culture Systems

AML Blast Proliferation Studies

Primary acute myeloid leukemia blast proliferation studies provided essential validation of APcK110's therapeutic potential in clinically relevant model systems [4]. These investigations utilized diagnostic bone marrow samples from 12 patients with acute myeloid leukemia, representing diverse cytogenetic and molecular backgrounds [4].

The primary sample collection included patients with core binding factor leukemias, complex karyotypes, and various FLT3 and KIT mutation profiles [4]. Patient characteristics revealed blast percentages ranging from 43 to 94 percent, with CD117/CD34 expression varying from 0.3 to 98.6 percent by flow cytometry [4]. Three patients harbored KIT D816V mutations, while others demonstrated FLT3 internal tandem duplications or wild-type receptor profiles [4].

Colony formation assays using primary acute myeloid leukemia blasts demonstrated concentration-dependent growth inhibition by APcK110 [4]. The compound's activity ranged from 50 to 500 nanomolar, with treatment duration extending seven days [4]. Importantly, APcK110 selectivity was demonstrated by its inability to reduce granulocyte-macrophage colony-stimulating factor-induced colony proliferation in normal bone marrow controls when stem cell factor was present in the medium [4].

The correlation between stem cell factor responsiveness and APcK110 efficacy observed in cell line models was confirmed in primary samples [4]. Patient 5, whose blasts lacked KIT receptor expression (0.3 percent CD117/CD34 positive), showed no response to APcK110 treatment regardless of concentration [4]. This patient's blasts were not stem cell factor-responsive, similar to normal control sample 1, which also failed to respond to either stem cell factor or APcK110 [4].

In contrast, all remaining acute myeloid leukemia samples demonstrated concentration-dependent inhibition of colony-forming cell proliferation [4]. The absence of exogenous stem cell factor in the culture medium resulted in inhibition of colony growth in these responsive samples, supporting the notion that blast proliferation was stem cell factor-dependent [4]. When stem cell factor was removed from the culture medium, APcK110 activity was enhanced, suggesting that the compound's mechanism involved disruption of stem cell factor-KIT signaling pathways [4].

Western blot analysis of a representative primary sample (Patient UPN 8) confirmed the cellular findings observed in established cell lines [4]. APcK110 treatment resulted in dose-dependent inhibition of KIT, Signal Transducer and Activator of Transcription 3, Signal Transducer and Activator of Transcription 5, and Akt phosphorylation, demonstrating that the compound's mechanism of action was preserved in primary human acute myeloid leukemia cells [4].

Normal Colony-forming Cell Research

Normal colony-forming cell research served as an essential control system for evaluating APcK110's selectivity and potential therapeutic window [4] [8]. These studies utilized bone marrow samples from five healthy volunteers to assess the compound's effects on normal hematopoietic progenitor cells [4].

The colony-forming unit granulocyte-macrophage assay was employed as the primary methodology for evaluating normal hematopoietic function [4] [9]. This assay involved culturing 2 × 10^5 low-density bone marrow cells in methylcellulose medium supplemented with 10 percent fetal calf serum and 50 nanograms per milliliter recombinant human granulocyte-macrophage colony-stimulating factor [4]. Cultures were maintained with or without 50 nanomolar recombinant human stem cell factor in the presence or absence of APcK110 [4].

The results demonstrated a critical dependence on stem cell factor for APcK110's effects on normal colony-forming cells [4]. In the presence of stem cell factor, APcK110 did not reduce granulocyte-macrophage colony-stimulating factor-induced colony proliferation in normal bone marrow samples [4]. This finding indicated that normal hematopoietic progenitors were protected from APcK110's antiproliferative effects when adequate stem cell factor concentrations were maintained [4].

However, when stem cell factor was absent from the culture medium, normal colony-forming cells demonstrated reduced proliferation in response to APcK110 treatment [4]. This observation suggested that stem cell factor provided a protective effect against KIT inhibition in normal hematopoietic cells, potentially through maintenance of survival signaling pathways [4].

The differential response between normal and malignant cells highlighted APcK110's therapeutic selectivity [4]. While acute myeloid leukemia blasts with stem cell factor-responsive phenotypes were highly sensitive to APcK110, normal colony-forming cells retained their proliferative capacity in the presence of adequate stem cell factor concentrations [4]. This selectivity profile suggested that APcK110 treatment might preferentially target malignant cells while preserving normal hematopoietic function [4].

Colony enumeration after 14 days of culture revealed clusters of more than 40 granulocytes and/or monocyte/macrophage cells in control conditions [4]. The preservation of normal colony formation in the presence of APcK110 and stem cell factor provided encouraging evidence for the compound's potential clinical utility [4].

In Vivo Model Systems

AML Xenograft Mouse Models

The acute myeloid leukemia xenograft mouse model represented the definitive preclinical validation system for APcK110's therapeutic efficacy [10] [11]. This model utilized NOD-SCID (NOD.CB17-PRKDS SCID\J) mice, an immunodeficient strain that supports human tumor cell engraftment while minimizing graft-versus-host reactions [12] [13].

The experimental design involved eight-week-old female NOD-SCID mice obtained from the Jackson Laboratory [11]. Animals received 30 centigray sub-lethal whole-body radiation to further suppress residual immune function and enhance human cell engraftment [11]. Following conditioning, 1×10^5 OCI/AML3 cells were injected intravenously to establish systemic acute myeloid leukemia [11].

The choice of OCI/AML3 cells for the xenograft model was based on their demonstrated stem cell factor responsiveness and APcK110 sensitivity in vitro [11] [6]. Although these cells lack KIT mutations, they represent the majority of acute myeloid leukemia cases that express wild-type KIT but depend on stem cell factor signaling for proliferation [11]. This model system closely recapitulated the clinical scenario where most patients do not harbor KIT mutations but express the receptor at high levels [11].

Ten days after cell injection, all mice developed clinical and histological features consistent with acute myeloid leukemia [11]. Bone marrow examination revealed hypercellular specimens with sheets of blasts throughout the tissue [11]. Blood smears demonstrated aggregates of heterogeneous large blast cells with basophilic cytoplasm, prominent nucleoli, and nuclear indentations characteristic of myelomonocytic acute myeloid leukemia [11].

Immunohistochemical characterization confirmed the human origin and acute myeloid leukemia phenotype of the engrafted cells [11]. Myeloperoxidase staining was negative, consistent with monocytic differentiation [11]. Butyrate esterase staining was positive, further supporting the myelomonocytic lineage [11]. Anti-human CD45 antibodies demonstrated positive staining, confirming the human origin of the infiltrating blast cells [11].

Organ infiltration studies revealed extensive metastatic disease involvement [11]. Lung and liver sections showed diffuse infiltration with immature blast cells, confirmed by anti-human CD45 immunostaining [11]. The pattern of organ involvement closely resembled human acute myeloid leukemia progression, validating the model's clinical relevance [11].

Treatment initiation occurred ten days post-injection, allowing for establishment of systemic disease before therapeutic intervention [11]. This timing ensured that APcK110 efficacy was evaluated against established acute myeloid leukemia rather than prevention of initial engraftment [11]. The treatment protocol involved intraperitoneal injection of 500 nanomolar APcK110 diluted in phosphate-buffered saline every other day [11].

Survival Analysis Methodologies

Survival analysis methodologies employed in APcK110 xenograft studies utilized rigorous statistical and experimental design principles to ensure reliable and clinically relevant results [11] [14]. The primary endpoint was overall survival, defined as the time from treatment initiation until death [11].

Kaplan-Meier estimator methodology was selected for survival analysis, representing the gold standard for time-to-event data analysis in oncology research [11] [15]. This non-parametric statistical method accounts for censored observations and provides robust estimates of survival probabilities over time [11]. The approach allows for meaningful comparison between treatment groups while accommodating variable follow-up periods [11].

The study design incorporated twenty mice total, with ten animals randomized to each treatment group [11]. Randomization occurred after acute myeloid leukemia establishment (day 10 post-injection) to ensure equivalent disease burden between groups before treatment initiation [11]. This design minimized selection bias and provided adequate statistical power for detecting clinically meaningful survival differences [11].

Endpoint criteria were rigorously defined to ensure objective and reproducible assessment [11]. Mice were sacrificed when they became moribund, unable to obtain food or water, or lost greater than 20 percent of their baseline body weight [11]. Daily monitoring was implemented to detect these endpoint criteria promptly and minimize animal suffering [11].

The survival analysis revealed statistically significant differences between treatment groups [11]. APcK110-treated mice demonstrated significantly extended survival compared to phosphate-buffered saline controls (p = 0.02) [11]. This finding provided compelling evidence for APcK110's therapeutic efficacy in a clinically relevant disease model [11].

Necropsy protocols were standardized for all animals to ensure comprehensive pathological evaluation [11]. Bone marrow, blood, and organs including liver, spleen, lungs, heart, kidneys, and long bones were preserved in formalin for histological analysis [11]. This systematic approach allowed for detailed assessment of treatment effects on disease progression and organ involvement [11].

Importantly, intensive daily monitoring detected no obvious drug-related toxicities in APcK110-treated animals [11]. Both treated and untreated mice exhibited similar patterns of weight loss and general decline, indicating that mortality was due to disease progression rather than treatment toxicity [11]. This safety profile supported further development of APcK110 for clinical applications [11].

Residual disease assessment at the time of death revealed persistent acute myeloid leukemia in both treatment groups [11]. Wright stains and anti-human CD45 immunostaining of bone marrow samples from APcK110-treated mice showed evidence of residual blast cells [11]. However, the significantly extended survival despite residual disease suggested that APcK110 treatment slowed disease progression rather than achieving complete eradication [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

349.12265492 g/mol

Monoisotopic Mass

349.12265492 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Faderl S, Bueso-Ramos C, Liu Z, Pal A, Bornmann W, Ciurea DV, Harris D, Hazan-Halevy I, Kantarjian HM, Estrov Z. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model. Invest New Drugs. 2011 Oct;29(5):1094-7. doi: 10.1007/s10637-010-9459-6. Epub 2010 Jun 3. PubMed PMID: 20517635.

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